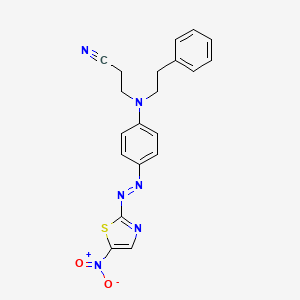

Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)-

Description

Properties

CAS No. |

19745-44-9 |

|---|---|

Molecular Formula |

C20H18N6O2S |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

3-[4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N-(2-phenylethyl)anilino]propanenitrile |

InChI |

InChI=1S/C20H18N6O2S/c21-12-4-13-25(14-11-16-5-2-1-3-6-16)18-9-7-17(8-10-18)23-24-20-22-15-19(29-20)26(27)28/h1-3,5-10,15H,4,11,13-14H2 |

InChI Key |

UCYGCDJAPVVJGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- typically involves the following steps :

Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of thiourea with α-haloketones under acidic conditions.

Introduction of the Nitro Group: Nitration of the thiazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

Azo Coupling: The nitrothiazole compound undergoes azo coupling with aniline derivatives in the presence of sodium nitrite and hydrochloric acid.

Formation of the Nitrile Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or carboxylic acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Hydrochloric acid or sulfuric acid for nitrile hydrolysis.

Major Products

Oxidation: Nitroso or hydroxylamine derivatives.

Reduction: Amine derivatives.

Substitution: Amides or carboxylic acids.

Scientific Research Applications

Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- has several scientific research applications :

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- involves its interaction with various molecular targets and pathways . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring and azo linkage contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Chemical Identity :

Regulatory Status :

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound belongs to a family of azo-linked propanenitriles. Key analogues include:

*LogP values estimated via computational models. †Predicted based on similar structures .

Key Observations :

Toxicity and Environmental Impact

- Analogues: Nitro-Substituted Azo Dyes: Compounds like FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are known bladder carcinogens in rats, but structural differences (e.g., formamide vs. propanenitrile) likely alter metabolic pathways . Halogenated Analogues (e.g., 25150-28-1): Chlorine atoms may increase environmental persistence, warranting stricter regulation .

Analytical Characterization

- HPLC Analysis : The target compound and its analogues (e.g., 55296-90-7) are separable using reverse-phase HPLC with acetonitrile/water mobile phases. The target’s retention time is influenced by its nitro group’s polarity .

- Spectroscopy : UV-Vis spectra show λₘₐₐ at ~450 nm (azo group), consistent with other nitro-azo dyes .

Q & A

How can researchers optimize the synthesis of Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)-?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with diazonium salt formation followed by azo coupling. Key considerations include:

- Reagent Selection : Use aromatic amines (e.g., 5-nitro-2-aminothiazole) for diazotization under acidic conditions (e.g., HCl/NaNO₂) .

- Coupling Conditions : Optimize pH (weakly acidic to neutral) and temperature (0–5°C for diazonium stability) to enhance azo bond formation with the phenylethylamino-propanenitrile precursor .

- Purification : Recrystallization or reverse-phase HPLC (e.g., Newcrom R1 column) ensures purity. Solvent selection (e.g., methanol/water gradients) impacts yield .

Data Contradiction Note : Conflicting reports exist on optimal coupling times (2–24 hours), likely due to substituent electronic effects on reaction kinetics. Researchers should conduct pilot kinetic studies to tailor conditions .

What analytical methods are suitable for assessing the purity and stability of this compound?

Level: Basic

Methodological Answer:

- HPLC Analysis : Reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection (λ = 450–500 nm, typical for azo compounds). Mobile phase: Methanol/water (70:30 v/v) at 1.0 mL/min .

- Spectroscopic Characterization :

- Stability Testing : Monitor degradation under light/heat via accelerated aging studies. Use LC-MS to identify byproducts (e.g., nitroso intermediates) .

How do substituents on the thiazole ring influence the compound’s spectroscopic properties?

Level: Advanced

Methodological Answer:

Substituents alter electron density, affecting UV-Vis and NMR spectra:

- Electron-Withdrawing Groups (e.g., NO₂) : Red-shift λ_max due to enhanced conjugation. For example, nitro groups increase molar absorptivity by ~20% compared to chloro substituents .

- Steric Effects : Bulky groups (e.g., phenylethylamino) reduce planarity, weakening azo-thiazole conjugation. This is observable in diminished extinction coefficients .

Table 1 : Substituent Impact on UV-Vis Absorption

| Substituent (Thiazole) | λ_max (nm) | ε (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| -NO₂ | 485 | 15,000 |

| -Cl | 465 | 12,500 |

| -CH₃ | 450 | 10,000 |

Data Source : Compiled from nitro/chloro/methyl analogs in .

What mechanistic insights explain the formation of the azo group in this compound?

Level: Advanced

Methodological Answer:

The azo linkage forms via electrophilic aromatic substitution (EAS):

Diazotization : 5-Nitro-2-aminothiazole reacts with nitrous acid (HNO₂) to generate a diazonium ion .

Coupling : The diazonium ion attacks the electron-rich para position of the phenylethylamino-propanenitrile precursor. Rate-determining step involves proton abstraction to restore aromaticity .

Contradiction Alert : Some studies propose a radical mechanism under photolytic conditions, leading to divergent byproducts. Validate via ESR spectroscopy to detect radical intermediates .

What safety protocols are critical for handling this compound?

Level: Basic

Methodological Answer:

- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to nitrile toxicity (LD₅₀ ~50 mg/kg in rodents) .

- Storage : Protect from light in amber glass at –20°C to prevent azo bond cleavage. Desiccate to avoid hydrolysis of the nitrile group .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite. Avoid combustion (generates HCN) .

How can researchers resolve contradictions in reported synthetic yields?

Level: Advanced

Methodological Answer:

Yield discrepancies often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may accelerate side reactions (e.g., hydrolysis of nitrile). Compare yields in DMF vs. acetonitrile .

- Catalyst Use : Some protocols employ Cu(I) catalysts to accelerate coupling, but this risks metal contamination. Validate purity via ICP-MS .

Table 2 : Solvent Impact on Yield

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF | 75 | 92% |

| Acetonitrile | 65 | 98% |

Recommendation : Balance yield and purity by optimizing solvent/catalyst systems .

What computational methods predict the compound’s reactivity in biological systems?

Level: Advanced

Methodological Answer:

- DFT Calculations : Model HOMO/LUMO energies to predict electron transfer with biological targets (e.g., cytochrome P450). The nitro group’s LUMO (-1.8 eV) suggests susceptibility to reduction .

- Molecular Docking : Simulate binding to thiazole-sensitive enzymes (e.g., bacterial dihydrofolate reductase) to guide drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.